molecular formula C15H21N3O4 B4398112 3-nitro-N-(oxolan-2-ylmethyl)-4-(propylamino)benzamide

3-nitro-N-(oxolan-2-ylmethyl)-4-(propylamino)benzamide

Cat. No.: B4398112
M. Wt: 307.34 g/mol
InChI Key: FKKAVXXAXWJOTF-UHFFFAOYSA-N
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Description

3-nitro-N-(oxolan-2-ylmethyl)-4-(propylamino)benzamide is a complex organic compound with a unique structure that includes a nitro group, a propylamino group, and a tetrahydro-2-furanylmethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(oxolan-2-ylmethyl)-4-(propylamino)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The nitro group is introduced through nitration reactions, while the propylamino group is added via amination reactions. The tetrahydro-2-furanylmethyl group is incorporated through a series of reactions involving the formation of a furan ring followed by hydrogenation to obtain the tetrahydro derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(oxolan-2-ylmethyl)-4-(propylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The propylamino group can be substituted with other amines or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various amines. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives from reduction reactions and substituted benzamides from substitution reactions.

Scientific Research Applications

3-nitro-N-(oxolan-2-ylmethyl)-4-(propylamino)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-nitro-N-(oxolan-2-ylmethyl)-4-(propylamino)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the propylamino group can form hydrogen bonds with biological molecules. The tetrahydro-2-furanylmethyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-nitro-4-(methylamino)-N-(tetrahydro-2-furanylmethyl)benzamide
  • 3-nitro-4-(ethylamino)-N-(tetrahydro-2-furanylmethyl)benzamide
  • 3-nitro-4-(butylamino)-N-(tetrahydro-2-furanylmethyl)benzamide

Uniqueness

Compared to similar compounds, 3-nitro-N-(oxolan-2-ylmethyl)-4-(propylamino)benzamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. The propylamino group, in particular, may influence the compound’s reactivity and interactions with other molecules.

Properties

IUPAC Name

3-nitro-N-(oxolan-2-ylmethyl)-4-(propylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-2-7-16-13-6-5-11(9-14(13)18(20)21)15(19)17-10-12-4-3-8-22-12/h5-6,9,12,16H,2-4,7-8,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKAVXXAXWJOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1)C(=O)NCC2CCCO2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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